2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound that features a benzamide core substituted with dichloro groups and a tetrahydrothiazolo[5,4-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2,5-dichlorobenzoyl chloride, is reacted with an appropriate amine to form the benzamide core.
Construction of the Tetrahydrothiazolo[5,4-c]pyridine Moiety: This involves the cyclization of a precursor containing thiazole and pyridine rings under specific conditions, often using a base such as sodium hydroxide and heating to induce cyclization.
Coupling Reaction: The benzamide core is then coupled with the tetrahydrothiazolo[5,4-c]pyridine moiety under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine under the influence of reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines derived from the benzamide core.
Substitution: Substituted benzamides with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its effects in biological systems.
Industry: It may be used in the development of new drugs and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamide core can bind to active sites of enzymes, inhibiting their activity, while the tetrahydrothiazolo[5,4-c]pyridine moiety may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Shares the benzamide core but lacks the tetrahydrothiazolo[5,4-c]pyridine moiety.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
The uniqueness of 2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride lies in its combined structural features, which confer specific biological activities not observed in simpler analogs. The presence of both the dichloro-substituted benzamide core and the tetrahydrothiazolo[5,4-c]pyridine moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dichloro-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3OS.ClH/c1-2-20-6-5-12-13(8-20)22-15(18-12)19-14(21)10-7-9(16)3-4-11(10)17;/h3-4,7H,2,5-6,8H2,1H3,(H,18,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEQYTPEKKTNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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